C₃-Symmetric Architecture Enables 2D Hexagonal COF Topologies Inaccessible to C₂-Symmetric Dialdehydes Alone
Benzene-1,3,5-tricarbaldehyde is a C₃-symmetric aldehyde that, when condensed with a C₂-symmetric diamine such as p-phenylenediamine, directly forms a 2D hexagonal covalent organic framework (COF-LZU1) with eclipsed layered structure, a layer spacing of 0.37 nm, and a pore size of approximately 1.8 nm [1]. In contrast, the C₂-symmetric dialdehyde terephthalaldehyde condensed with a C₂-symmetric diamine yields only one-dimensional linear imine polymers; achieving a hexagonal 2D COF with terephthalaldehyde requires a C₃-symmetric amine partner, which alters the reticular design and final pore architecture [2]. The [C₃ aldehyde + C₂ amine] combination uniquely yields mesoporous COFs (2–50 nm pore range) with hexagonal topology, whereas [C₂ + C₂] combinations are restricted to microporous or 1D architectures [2]. This topological locking means benzene-1,3,5-tricarbaldehyde is the essential C₃-electrophilic node for the most widely studied imine-linked COF family.
| Evidence Dimension | Framework topology accessible from aldehyde–amine condensation |
|---|---|
| Target Compound Data | C₃-symmetric aldehyde + C₂-symmetric diamine → 2D hexagonal COF (e.g., COF-LZU1, pore size 1.8 nm, layer spacing 0.37 nm) [1] |
| Comparator Or Baseline | C₂-symmetric terephthalaldehyde + C₂-symmetric diamine → 1D linear imine polymer (no extended 2D framework) [2] |
| Quantified Difference | Qualitative topological difference: 2D porous framework vs. 1D linear polymer; mesopores (2–50 nm) vs. micropores (<2 nm) in the resulting material class [2] |
| Conditions | Schiff-base condensation in solvothermal or interfacial polymerization conditions; review of reticular design principles across COF literature [1][2] |
Why This Matters
The C₃ symmetry is structurally mandatory for the hexagonal COF topology; replacing the trialdehyde with a dialdehyde collapses the 2D framework, forcing a complete redesign of the synthetic route and altering pore geometry, crystallinity, and application performance.
- [1] Li, G.; et al. Facile fabrication of COF-LZU1/PES composite membrane via interfacial polymerization on microfiltration substrate for dye/salt separation. J. Membr. Sci. 2021, 618, 118707. DOI: 10.1016/j.memsci.2020.118707. (Reports COF-LZU1 as polycondensate of 1,3,5-triformylbenzene with p-phenylenediamine; 2D eclipsed layered structure, layer spacing 0.37 nm, pore size ~1.8 nm.) View Source
- [2] Khalil, I. E.; et al. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes 2023, 13 (8), 696. (Review: [C3+C2] yields mesoporous COFs, [C2+C2] yields 1D polymers; building-block symmetry dictates topology.) View Source
